Cas no 1012879-56-9 (5-Amino-3-(2-fluorophenyl)-1-methylpyrazole)
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluorophenyl)-1-methyl-1H-Pyrazol-5-amine
- 5-AMino-3-(2-fluorophenyl)-1-Methylpyrazole
- 1H-Pyrazol-5-amine,3-(2-fluorophenyl)-1-methyl-
- LCPUQZNJLLPNCJ-UHFFFAOYSA-N
- Z6352
- 1H-Pyrazol-5-amine, 3-(2-fluorophenyl)-1-methyl-
- 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
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- Inchi: 1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3
- InChI Key: LCPUQZNJLLPNCJ-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C1C=C(N)N(C)N=1
Computed Properties
- Exact Mass: 191.086
- Monoisotopic Mass: 191.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A608570-100mg |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 100mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A608570-250mg |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 250mg |
$ 98.00 | 2023-04-19 | ||
| TRC | A608570-500mg |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 500mg |
$ 150.00 | 2023-04-19 | ||
| TRC | A608570-1g |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 1g |
$ 170.00 | 2022-06-08 | ||
| Chemenu | CM316604-5g |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 95% | 5g |
$320 | 2021-08-18 | |
| Chemenu | CM316604-10g |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 95% | 10g |
$533 | 2021-08-18 | |
| Apollo Scientific | PC902069-1g |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 96% | 1g |
£150.00 | 2025-02-22 | |
| Apollo Scientific | PC902069-5g |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 96% | 5g |
£445.00 | 2025-02-22 | |
| Chemenu | CM316604-1g |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 95% | 1g |
$169 | 2023-02-03 | |
| Chemenu | CM316604-5g |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole |
1012879-56-9 | 95% | 5g |
$505 | 2023-02-03 |
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole
Introduction to 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (CAS No. 1012879-56-9)
5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (CAS No. 1012879-56-9) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of pharmacological applications, including antiviral, antibacterial, and anticancer effects. The presence of both amino and fluoro substituents in its molecular structure enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.
The molecular formula of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is C���H₈FN₂, and it exhibits a molecular weight of approximately 166.17 g/mol. The compound is characterized by a pyrazole core substituted with an amino group at the 5-position, a fluoro phenyl group at the 3-position, and a methyl group at the 1-position. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological interactions.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole has emerged as a compound of interest due to its ability to modulate various biological pathways. The fluorine atom in the fluoro phenyl group enhances the compound's metabolic stability and binding affinity to biological targets, which is a critical factor in drug design.
One of the most compelling aspects of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole is its potential role in oncology research. Pyrazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The structural features of this compound make it a suitable scaffold for developing small-molecule inhibitors that can selectively target cancer-related pathways without significant off-target effects.
Recent studies have demonstrated that 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole exhibits inhibitory activity against several kinases, including tyrosine kinases that are overexpressed in various cancers. The amino group at the 5-position allows for hydrogen bonding interactions with key residues in the active sites of these enzymes, while the fluoro phenyl group provides hydrophobic interactions that stabilize the binding conformation. This dual mechanism of action makes the compound an attractive lead for further optimization.
The synthesis of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrazole precursors followed by functional group modifications to introduce the amino and fluoro phenyl groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency and selectivity of these transformations.
In addition to its potential in oncology, 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole has shown promise in other therapeutic areas. For instance, its structural similarity to known antiviral agents suggests that it may have inhibitory effects against certain viral proteases and polymerases. Furthermore, its ability to interact with bacterial enzymes has led to investigations into its potential as an antibacterial agent.
The pharmacokinetic properties of 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole are also of great interest. Studies have indicated that the compound exhibits moderate solubility in water and lipids, which is favorable for oral administration. Additionally, preliminary toxicology studies suggest that it has a reasonable safety profile at therapeutic doses, although further comprehensive toxicological assessments are necessary before clinical trials can be initiated.
The development of computational models has played a crucial role in understanding the interactions between 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole and biological targets. Molecular docking simulations have been used to predict binding affinities and identify key residues involved in receptor interactions. These computational approaches have accelerated the process of identifying promising drug candidates and have provided valuable insights into structure-activity relationships.
Future directions in research on 5-Amino-3-(2-fluorophenyl)-1-methylpyrazole include exploring its mechanism of action in greater detail and optimizing its chemical structure for improved efficacy and selectivity. Additionally, investigating its potential as a prodrug or combination therapy with other agents may unlock new therapeutic possibilities.
In conclusion,5-Amino-3-(2-fluorophenyl)-1-methylpyrazole (CAS No. 1012879-56-9) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive scaffold for designing novel therapeutics targeting various diseases, particularly cancer. As research continues to uncover new applications for this compound, it holds significant potential for improving patient outcomes through innovative drug development strategies.
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